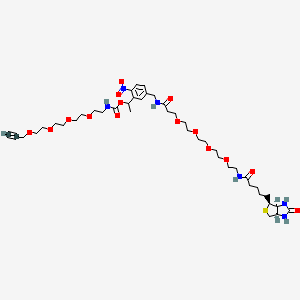
Biotin-PEG4-PC-PEG4-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PC-Biotin-PEG4-PEG4-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2). PEG Linkers may be useful in the development of antibody drug conjugates.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Bioconjugation and Labeling
Biotin-PEG4-PC-PEG4-alkyne is widely used for bioconjugation, allowing for the attachment of biotin to various biomolecules such as proteins, nucleic acids, and small molecules. This labeling is essential for subsequent detection and purification processes using streptavidin or avidin-based systems. The alkyne group facilitates copper-catalyzed azide-alkyne cycloaddition reactions, creating stable triazole linkages that are integral for successful bioconjugation .
2. Drug Delivery Systems
The compound is also employed in targeted drug delivery systems. By conjugating therapeutic agents with this compound, researchers can leverage the high affinity of biotin for avidin to enhance the delivery of drugs to specific tissues or cells. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects and improve treatment efficacy .
3. Proteomics and Mass Spectrometry
In proteomics, biotinylated proteins can be enriched using avidin-coated beads, allowing for the identification and characterization of proteins in complex mixtures. This compound has been shown to improve the sensitivity of mass spectrometry analyses by enhancing the recovery of low-abundance proteins . For instance, studies have demonstrated that biotinylation increases the detection of newly synthesized proteins significantly compared to conventional methods .
4. Bioorthogonal Chemistry
The compound's alkyne functionality allows for bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. This feature is particularly useful in metabolic labeling studies where researchers can track cellular processes or protein interactions in real-time .
Case Studies
Case Study 1: Protein Interaction Studies
A study utilized this compound to label a specific protein involved in cell signaling pathways. After conjugation, the labeled protein was isolated using streptavidin beads and analyzed via mass spectrometry. The results indicated enhanced detection sensitivity for the target protein, illustrating the compound's effectiveness in proteomic applications .
Case Study 2: Targeted Drug Delivery
In another investigation, researchers conjugated a chemotherapeutic agent to this compound to create a targeted delivery system. The study showed that this approach significantly increased drug accumulation in cancer cells while reducing systemic toxicity compared to non-targeted formulations .
Propiedades
Fórmula molecular |
C42H66N6O15S |
|---|---|
Peso molecular |
927.08 |
Nombre IUPAC |
1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1 |
Clave InChI |
OMTHNWBCRDLESW-UFVNHSNHSA-N |
SMILES |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PC-Biotin-PEG4-PEG4-alkyne |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















